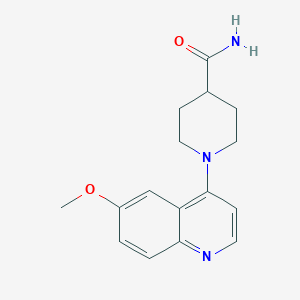
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Fmoc-2-amino-3-ethyl-pentanoic acid” is a specific form of an amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl group, which is a protective group used in peptide synthesis. The “2-amino-3-ethyl-pentanoic acid” part suggests that this is a derivative of a pentanoic acid (a five-carbon fatty acid) with an amino group at the second carbon and an ethyl group at the third carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. As an amino acid derivative, it could participate in peptide bond formation. The Fmoc group can be removed under mildly basic conditions, revealing the free amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the Fmoc group would likely make it relatively non-polar and insoluble in water, while the carboxylic acid group would be able to form hydrogen bonds .
Aplicaciones Científicas De Investigación
Self-Assembly and Functional Materials Development
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid and other Fmoc-modified amino acids and short peptides are known for their self-assembly properties, which are crucial for the development of functional materials. These materials have applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic activity, and antibiotic properties due to the hydrophobicity and aromaticity of the Fmoc moiety promoting the association of building blocks (Tao et al., 2016).
Enhanced Antibacterial Composite Materials
The rapid advancement of peptide- and amino-acid-based nanotechnology includes the use of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory applications. Research has shown that nanoassemblies formed by Fmoc-decorated compounds have significant antibacterial capabilities and can be integrated into resin-based composites without affecting their mechanical and optical properties, representing promising advancements in biomedical material development (Schnaider et al., 2019).
Solid Phase Peptide Synthesis
The introduction of Fmoc amino acids has revolutionized solid-phase peptide synthesis (SPPS), allowing for the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a variety of conditions. This methodology provides a truly orthogonal scheme that offers unique opportunities for bioorganic chemistry, facilitating the synthesis of complex peptides and proteins with high efficiency and specificity (Fields & Noble, 2009).
Modulation of Optical Properties
The modification of short peptides with the Fmoc group results in efficient self-assembly, influencing the optical properties of the Fmoc group itself. Research demonstrates that Fmoc-modified 5-aminopentanoic acid can serve as a simple model to study the self-organization and optical property modulation of Fmoc groups, offering insights into the development of new materials with tailored optical properties (Tao et al., 2015).
Antimicrobial Activity of Supramolecular Gels
Supramolecular hydrogels based on Fmoc-functionalized amino acids have been investigated for their antimicrobial activity. These gels, incorporating structures like Fmoc-Lys(Fmoc)-OH, demonstrate enhanced antimicrobial activity when combined with silver, highlighting their potential in biomedical applications and drug delivery systems (Croitoriu et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUOAKEZPAHOK-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

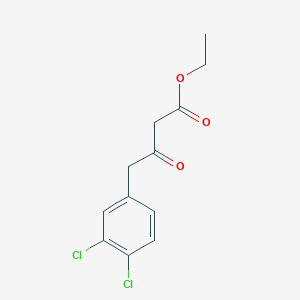
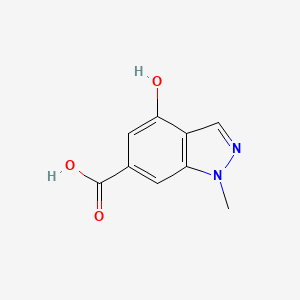

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)
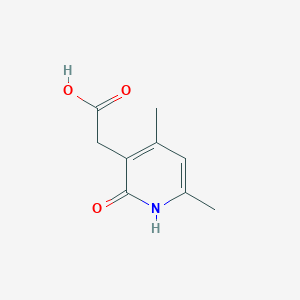
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)


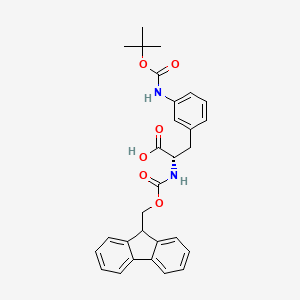

![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)
